E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

Description

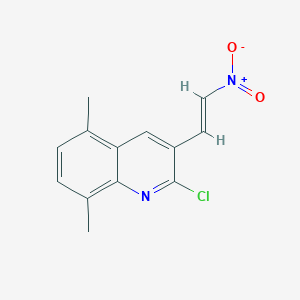

E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is a quinoline derivative characterized by a nitrovinyl substituent at the 3-position, chlorine at the 2-position, and methyl groups at the 5- and 8-positions. This compound’s structural uniqueness arises from its conjugated nitrovinyl group, which enhances electron-withdrawing properties and influences reactivity and biological activity.

Key physicochemical properties of this compound include:

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-chloro-5,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-3-4-9(2)12-11(8)7-10(13(14)15-12)5-6-16(17)18/h3-7H,1-2H3/b6-5+ |

InChI Key |

ZPUWVSZHYKEFJC-AATRIKPKSA-N |

Isomeric SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)/C=C/[N+](=O)[O-] |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by chlorination and subsequent vinylation The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product

Chemical Reactions Analysis

E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline typically involves several steps, including the introduction of a chloro group at the 2-position and nitrovinyl group at the 3-position. The compound's unique structure contributes to its chemical properties and biological activities.

Synthesis Overview

- Starting Materials : The synthesis often starts with 8-aminoquinoline derivatives.

- Reagents Used : Common reagents include palladium catalysts, potassium carbonate, and various nucleophiles.

- Reaction Conditions : Controlled temperature and pressure are crucial for achieving high yields.

Biological Activities

This compound has shown promising biological activities in several studies:

Antimalarial Activity

A study highlighted the compound's potential as an antimalarial agent with low nanomolar efficacy against Plasmodium falciparum strains resistant to chloroquine. The structure–activity relationship indicated that modifications at specific positions could enhance potency and selectivity against malaria parasites .

Antitumor Properties

Recent evaluations have indicated that derivatives of quinoline compounds exhibit anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have been assessed for their ability to inhibit tumor growth in vitro .

Applications in Research

The compound is utilized in various research domains:

Chemical Research

It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals. Its unique structural features allow researchers to explore modifications that can lead to enhanced biological activity.

Biochemical Studies

Interaction studies involving this compound focus on its biochemical interactions with cellular targets. This research is crucial for understanding its mechanism of action and potential therapeutic applications.

- Antimalarial Efficacy Study : A detailed structure–activity relationship study reported several chlorinated arylvinylquinolines demonstrating superior antiplasmodial activity compared to their fluorinated counterparts. The most potent compound exhibited an EC50 value significantly lower than previously known antimalarial agents .

- Cancer Cell Line Evaluation : In vitro studies on human cancer cell lines revealed that modifications to the quinoline structure could enhance cytotoxicity. For instance, a derivative with specific methoxy substitutions showed improved anti-tumor activity against HT29 cells .

Mechanism of Action

The mechanism of action of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to inhibit certain enzymes is a key area of interest .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Quinoline Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline | Cl (2), CH₃ (5,8), NO₂-vinyl (3) | Nitrovinyl, chloro, methyl |

| 2-Chloro-3-n-hexyl-5,8-dimethoxyquinoline | Cl (2), OCH₃ (5,8), n-hexyl (3) | Chloro, methoxy, alkyl chain |

| 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline | Cl (2), CH₃ (5,8), ClCH₂CH₂ (3) | Chloro, chloroethyl, methyl |

| E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline | Cl (2), CH₃ (5,7), NO₂-vinyl (3) | Positional isomer (5,7 vs. 5,8) |

Key Observations :

- Substituent position : The 5,8-dimethyl arrangement in the target compound contrasts with the 5,7-dimethyl isomer, which may alter steric hindrance and π-π stacking interactions .

Key Observations :

- The target compound shares synthetic routes (Vilsmeier-Haack formylation) with methoxy-substituted analogues but requires milder temperatures than chloroethyl derivatives .

- Styrylquinolines, though structurally distinct, achieve higher yields due to optimized coupling reactions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Property | Target Compound | 5,7-Dimethyl Isomer | 2-Chloro-3-chloroethyl Analogue |

|---|---|---|---|

| Molecular weight | 262.69 | 262.69 | 269.16 |

| XLogP3 | 4.1 | 4.3 | 3.8 |

| TPSA (Ų) | 58.7 | 58.7 | 12.4 |

| Rotatable bonds | 1 | 1 | 2 |

Key Observations :

Biological Activity

E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline (CAS 1031929-39-1) is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its biological activity. This article presents a detailed examination of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁ClN₂O₂, with a molecular weight of approximately 262.69 g/mol. The compound features:

- Chloro group at the 2-position

- Methyl groups at the 5 and 8 positions

- Nitrovinyl group at the 3-position

This arrangement enhances its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. In vitro evaluations have shown that this compound can induce apoptosis in cancer cell lines, including cervical carcinoma (HeLa cells). The cytotoxic effects are attributed to the compound's ability to interact with DNA and disrupt cellular processes essential for cancer cell survival.

Case Studies and Research Findings

- Cytotoxicity Studies : A study published in ACS Omega reported that this compound exhibited notable cytotoxic effects on HeLa cells. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Research has highlighted the compound's ability to form reactive intermediates upon reduction of the nitro group within cellular environments. These intermediates may interact with proteins and nucleic acids, influencing gene expression and protein function, which could be pivotal in its anticancer activity.

- Comparative Analysis : A comparative study involving other quinoline derivatives revealed that this compound possesses unique structural features that enhance its biological activity compared to structurally similar compounds. For instance, differences in methyl positioning significantly affect reactivity and biological interactions.

Table: Comparison of Quinoline Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chloro at position 2; Methyl at positions 5 & 8; Nitrovinyl at position 3 | Notable antimicrobial and anticancer properties |

| 2-Chloroquinoline | Basic quinoline structure without substituents | Lacks methyl and nitro groups |

| 6,7-Dimethylquinoline | Methyl groups at positions 6 and 7 | No chloro or nitro groups |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation followed by nitrovinyl group introduction. Key steps include:

- Chlorination at position 2 using POCl₃ or MSCL-DMF/DMAC reagents .

- Nitrovinyl group formation via condensation with nitroethane under acidic catalysis (e.g., acetic acid/H₂SO₄), with temperature (80–100°C) critical for minimizing side reactions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the E-isomer .

Q. How is the stereochemistry (E/Z isomerism) of the nitrovinyl group confirmed experimentally?

- Analytical Techniques :

- ¹H NMR : The E-isomer shows a characteristic coupling constant (J = 12–14 Hz) between vinyl protons due to trans configuration .

- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves spatial arrangement, with C=C bond lengths (~1.33 Å) and nitro group torsion angles confirming the E-configuration .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this compound?

- Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., quinoline C-3 vs. nitrovinyl carbons) can arise from solvent polarity or dynamic effects.

- Resolution Strategy :

- DFT Calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-predicted values in Gaussian 09 .

- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate DMSO-d₆ or CDCl₃ environments, improving match accuracy .

Q. What strategies are effective in enhancing the compound’s bioactivity through structural modifications?

- Functionalization Approaches :

- Sonogashira Coupling : Introduce alkynes at position 3 to improve binding to kinase targets (e.g., PI3Kδ inhibitors) .

- Nitro Group Reduction : Convert –NO₂ to –NH₂ for increased solubility and interaction with DNA topoisomerases .

- Structure-Activity Relationship (SAR) : Methyl groups at positions 5 and 8 enhance lipophilicity, while chloro at position 2 stabilizes quinoline π-stacking .

Q. How can crystallographic data address discrepancies in molecular geometry predictions?

- Case Example : Disagreement between DFT-predicted and experimental bond angles (e.g., C-Cl bond length).

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.